Enhanced Lipophilicity (XLogP3) Over Simpler Tertiary Chloroacetamide Analogs
2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide exhibits an XLogP3 value of 1.5, which is 0.8 units higher than the comparator 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide (XLogP3 = 0.7) [1][2]. This increased lipophilicity arises from the larger, more branched alkyl chain (1,2-dimethylpropyl vs. 1-methylethyl) and the presence of an amide hydrogen, which modulates overall polarity.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide (XLogP3 = 0.7) |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | PubChem computed property, XLogP3 3.0 method |
Why This Matters
Higher lipophilicity can enhance membrane permeability, making this compound a more suitable building block for designing molecules intended for cellular assays or with improved oral bioavailability potential.
- [1] PubChem. (2025). 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide. CID 3796864. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide. CID 45791352. National Center for Biotechnology Information. View Source
